(S)-2-Amino-2-phenylacetamide hydrochloride (S)-2-Amino-2-phenylacetamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 60079-51-8
VCID: VC21538420
InChI: InChI=1S/C8H10N2O.ClH/c9-7(8(10)11)6-4-2-1-3-5-6;/h1-5,7H,9H2,(H2,10,11);1H/t7-;/m0./s1
SMILES: C1=CC=C(C=C1)C(C(=O)N)N.Cl
Molecular Formula: C10H14ClNO3
Molecular Weight: 186.64 g/mol

(S)-2-Amino-2-phenylacetamide hydrochloride

CAS No.: 60079-51-8

VCID: VC21538420

Molecular Formula: C10H14ClNO3

Molecular Weight: 186.64 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-2-phenylacetamide hydrochloride - 60079-51-8

Description

(S)-2-Amino-2-phenylacetamide hydrochloride is a chiral organic compound with significant importance in scientific research, particularly in the fields of chemistry, biology, and medicine. It is characterized by its molecular formula C₈H₁₁ClN₂O and molecular weight of approximately 186.64 g/mol . This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.

Synthesis Methods

The synthesis of (S)-2-Amino-2-phenylacetamide hydrochloride typically involves the reaction of (S)-2-Amino-2-phenylacetic acid with hydrochloric acid under controlled conditions. The process includes:

  • Starting Material: (S)-2-Amino-2-phenylacetic acid.

  • Reagent: Hydrochloric acid.

  • Reaction Conditions: Room temperature with constant stirring.

  • Product Isolation: Crystallization from the reaction mixture, followed by filtration and drying.

Chemical Reactions and Derivatives

(S)-2-Amino-2-phenylacetamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents for these reactions include potassium permanganate (KMnO₄) for oxidation and lithium aluminum hydride (LiAlH₄) for reduction.

Biological Activity and Applications

This compound exhibits significant biological activity, including antimicrobial properties against various bacterial strains and enzyme inhibition, notably of indoleamine 2,3-dioxygenase (IDO). IDO inhibition has implications for cancer therapy and immune modulation. Derivatives of (S)-2-Amino-2-phenylacetamide have shown promising anticancer properties in vitro.

Enzyme Inhibition

EnzymeMechanismPotential Use
IDOInhibition of tryptophan metabolismCancer therapy and immune modulation

Anticancer Activity

DerivativeIC50 ValuesComparison
Specific DerivativesComparable to doxorubicinPotential therapeutic agents

Research Findings and Future Directions

CAS No. 60079-51-8
Product Name (S)-2-Amino-2-phenylacetamide hydrochloride
Molecular Formula C10H14ClNO3
Molecular Weight 186.64 g/mol
IUPAC Name (2S)-2-amino-2-phenylacetamide;hydrochloride
Standard InChI InChI=1S/C8H10N2O.ClH/c9-7(8(10)11)6-4-2-1-3-5-6;/h1-5,7H,9H2,(H2,10,11);1H/t7-;/m0./s1
Standard InChIKey MGZWCDQAKCHOBX-FVGYRXGTSA-N
Isomeric SMILES C1=CC=C(C=C1)COC(=O)[C@H](CO)[NH3+].[Cl-]
SMILES C1=CC=C(C=C1)C(C(=O)N)N.Cl
Canonical SMILES C1=CC=C(C=C1)COC(=O)C(CO)[NH3+].[Cl-]
Synonyms L-Serinebenzylesterhydrochloride;60022-62-0;H-Ser-OBzl.HCl;SER(BZL).HCL;SBB064266;benzyl(2S)-2-amino-3-hydroxypropanoatehydrochloride;L-Serine,phenylmethylester;H-Ser-OBzlinvertedexclamationmarkcurrencyHCl;H-Ser.OBzl.HCl;PubChem19043;H-Ser-Obzlhydrochloride;L-serine-benzylesterHCl;SCHEMBL543358;serinebenzylesterhydrochloride;CTK7J6964;MGZWCDQAKCHOBX-FVGYRXGTSA-N;MolPort-009-199-980;ACT05184;ANW-33415;MFCD00038955;AKOS015847162;AKOS015889945;CS13835;DS-1078;AK-41494
PubChem Compound 22850726
Last Modified Aug 15 2023

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